molecular formula C19H22N4O5 B10863799 methyl [(4Z)-4-{1-[2-(cyclopropylcarbonyl)hydrazinyl]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-4-{1-[2-(cyclopropylcarbonyl)hydrazinyl]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10863799
M. Wt: 386.4 g/mol
InChI Key: JUMZYIIKHLCVNY-RGVLZGJSSA-N
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Description

Methyl [(4Z)-4-{1-[2-(cyclopropylcarbonyl)hydrazinyl]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a methoxyphenyl group, and a cyclopropylcarbonyl hydrazinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-4-{1-[2-(cyclopropylcarbonyl)hydrazinyl]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the methoxyphenyl group, and the attachment of the cyclopropylcarbonyl hydrazinyl moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4Z)-4-{1-[2-(cyclopropylcarbonyl)hydrazinyl]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Methyl [(4Z)-4-{1-[2-(cyclopropylcarbonyl)hydrazinyl]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl [(4Z)-4-{1-[2-(cyclopropylcarbonyl)hydrazinyl]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(4Z)-4-{1-[2-(cyclopropylcarbonyl)hydrazinyl]ethylidene}-1-(4-hydroxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
  • Methyl [(4Z)-4-{1-[2-(cyclopropylcarbonyl)hydrazinyl]ethylidene}-1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Uniqueness

Methyl [(4Z)-4-{1-[2-(cyclopropylcarbonyl)hydrazinyl]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxyphenyl group, for instance, may enhance its biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C19H22N4O5

Molecular Weight

386.4 g/mol

IUPAC Name

methyl 2-[4-[(E)-N-(cyclopropanecarbonylamino)-C-methylcarbonimidoyl]-2-(4-methoxyphenyl)-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C19H22N4O5/c1-11(20-21-18(25)12-4-5-12)17-15(10-16(24)28-3)22-23(19(17)26)13-6-8-14(27-2)9-7-13/h6-9,12,22H,4-5,10H2,1-3H3,(H,21,25)/b20-11+

InChI Key

JUMZYIIKHLCVNY-RGVLZGJSSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1CC1)/C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC

Canonical SMILES

CC(=NNC(=O)C1CC1)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC

Origin of Product

United States

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